![molecular formula C23H29NO3 B12437395 methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate is a complex organic compound known for its unique structural properties. This compound belongs to the class of alkaloids and is characterized by its intricate hexacyclic framework.
Preparation Methods
The synthesis of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[115111,502,1003,8016,19]icosa-13(19),16-diene-17-carboxylate involves multiple steps, each requiring precise reaction conditionsIndustrial production methods often employ advanced techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular interactions and reaction mechanisms. In biology, it has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being explored for its therapeutic potential in treating various diseases. Additionally, its unique structural features make it a valuable compound for industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
When compared to other similar compounds, methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate stands out due to its unique hexacyclic structure and diverse functional groups. Similar compounds include other alkaloids with complex ring systems, such as quinine, morphine, and strychnine. the specific arrangement of atoms and functional groups in this compound gives it distinct chemical and biological properties, making it a subject of ongoing research and interest.
Properties
Molecular Formula |
C23H29NO3 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate |
InChI |
InChI=1S/C23H29NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12?,14?,16?,18?,22-,23+/m1/s1 |
InChI Key |
ABIPGLGIPJKDMN-FPZJDPGWSA-N |
Isomeric SMILES |
CC1CN2CC3CCC4=C5C(=C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)CC4 |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
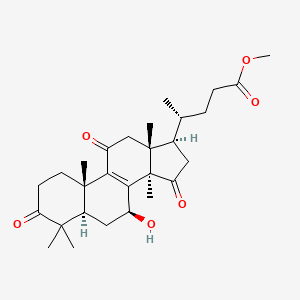
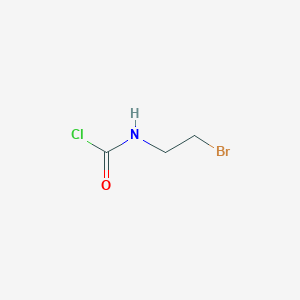
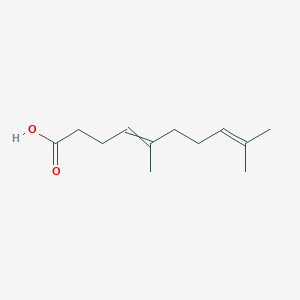
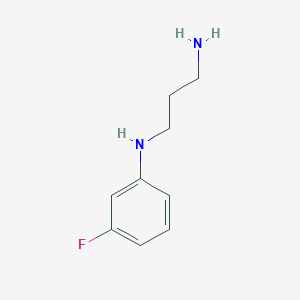
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
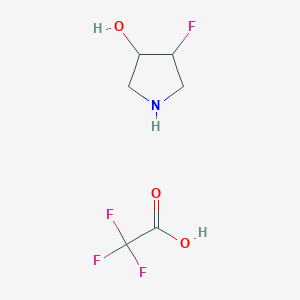
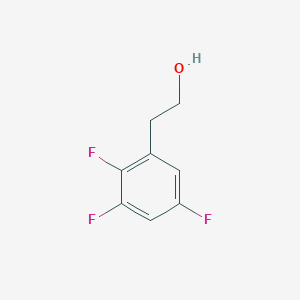
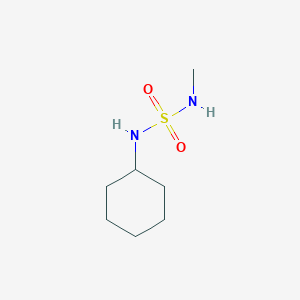
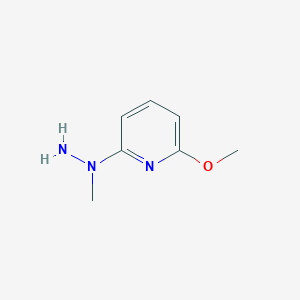
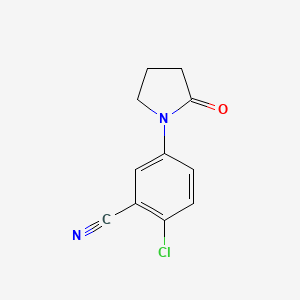
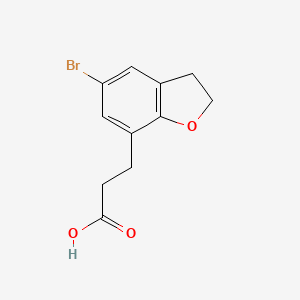
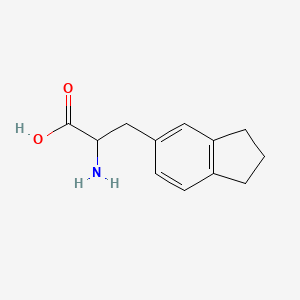
![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
